molecular formula C21H20N4O8S B12459000 N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide

Cat. No.: B12459000
M. Wt: 488.5 g/mol
InChI Key: ALLBGFQHVNIZPN-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide: is a complex organic compound that features a thiazole ring, ethoxy groups, and nitrobenzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of ethoxy groups and nitrobenzoyl moieties. Common reagents used in these reactions include ethyl bromide, nitrobenzoyl chloride, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more reactive species.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace ethoxy groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, while the thiazole ring can interact with specific binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide
  • N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-chlorobenzoyl)-3-chlorobenzamide

Uniqueness

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N4O8S

Molecular Weight

488.5 g/mol

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide

InChI

InChI=1S/C21H20N4O8S/c1-3-32-17-7-5-13(11-15(17)24(28)29)19(26)23(21-22-9-10-34-21)20(27)14-6-8-18(33-4-2)16(12-14)25(30)31/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

ALLBGFQHVNIZPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(C2=NCCS2)C(=O)C3=CC(=C(C=C3)OCC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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